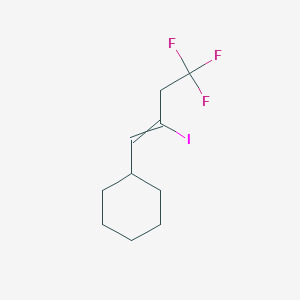
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is a chemical compound characterized by the presence of a trifluoromethyl group, an iodine atom, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane typically involves the reaction of 4,4,4-trifluoro-2-iodobut-2-en-1-ol with cyclohexane under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-iodobut-2-en-1-ol: A similar compound with a hydroxyl group instead of a cyclohexane ring.
1,1,1-Trifluoro-4-iodobutane: Another related compound with a different structural arrangement.
Uniqueness
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a trifluoromethyl group, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
346434-66-0 |
|---|---|
Molecular Formula |
C10H14F3I |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
(4,4,4-trifluoro-2-iodobut-1-enyl)cyclohexane |
InChI |
InChI=1S/C10H14F3I/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChI Key |
GTAIYYJNVNFGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C(CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















